A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromoisoindoline-1-carboxylate
A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromoisoindoline-1-carboxylate
Abstract
Methyl 5-bromoisoindoline-1-carboxylate is a richly functionalized heterocyclic compound poised as a versatile building block for modern drug discovery and materials science. This guide provides an in-depth analysis of its core chemical properties, predictable spectroscopic signatures, and extensive synthetic utility. The molecule's architecture, featuring a chiral isoindoline core, a synthetically tractable methyl ester, and a strategically placed bromine atom, offers three distinct points for molecular diversification. We will explore robust synthetic strategies, detail its reactivity in key transformations such as palladium-catalyzed cross-coupling, and discuss its application as a scaffold in the rational design of complex, biologically active agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic programs.
Introduction: The Isoindoline Scaffold in Modern Chemistry
The isoindoline ring system, a bicyclic heterocycle composed of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Unlike its more common isomer, indoline, the nitrogen atom in isoindoline occupies the 2-position, which imparts distinct conformational and electronic properties.[2] This structural motif is found in a range of natural products and pharmaceuticals, where it contributes to potent biological activities including anti-inflammatory, antiviral, and anticancer effects.[1][3][4][5]
Methyl 5-bromoisoindoline-1-carboxylate emerges as a particularly valuable derivative. Its key attributes are:
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A Chiral Center: The C1 position is a stereocenter, allowing for the development of enantiomerically pure molecules, a critical consideration in modern pharmacology.
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A Reactive Handle: The bromine atom at the 5-position serves as a versatile handle for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[6] This enables the strategic introduction of a wide array of substituents to explore the chemical space around the core.
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Modifiable Functionality: The methyl ester at C1 provides a site for classical transformations, including hydrolysis, reduction, and amidation, facilitating the attachment of diverse side chains or linkage to other molecular fragments.
This combination of features makes it an ideal starting point for constructing libraries of complex molecules for screening and lead optimization.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties of Methyl 5-bromoisoindoline-1-carboxylate provide the foundation for its handling, reaction design, and purification.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Note |
|---|---|---|
| IUPAC Name | Methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₀BrNO₂ | --- |
| Molecular Weight | 256.10 g/mol | --- |
| CAS Number | Not available | Specialized intermediate |
| Appearance | Predicted: White to off-white solid | Based on similar structures |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Calculated |
| Predicted XLogP3 | 2.1 | Calculated |
| Hydrogen Bond Donors | 1 (Amine N-H) | --- |
| Hydrogen Bond Acceptors | 2 (Ester Oxygens) | --- |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | Recommended for brominated heterocycles[7][8] |
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on spectroscopic analysis. While experimental data for this specific molecule is not publicly available, a reliable spectroscopic profile can be predicted based on the analysis of closely related structures.[9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
|---|---|
| ¹H NMR | Aromatic Region (δ 7.2-7.6 ppm): Three protons exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring (e.g., a doublet, a doublet of doublets, and a singlet/narrow doublet). Pyrrolidine CH (δ ~4.8-5.2 ppm): A singlet or triplet, depending on coupling to the adjacent CH₂ protons. Pyrrolidine CH₂ (δ ~4.2-4.6 ppm): Two diastereotopic protons, likely appearing as a pair of doublets or a complex multiplet. Amine NH (δ ~2.0-4.0 ppm): A broad singlet, exchangeable with D₂O. Methyl Ester (δ ~3.7 ppm): A sharp singlet integrating to 3H. |
| ¹³C NMR | Carbonyl Carbon (δ ~170-175 ppm): Ester C=O. Aromatic Carbons (δ ~115-145 ppm): Six distinct signals, including the carbon bearing the bromine atom (C-Br) at a characteristically lower field (~115-120 ppm). Pyrrolidine CH (δ ~60-65 ppm): C1 carbon. Pyrrolidine CH₂ (δ ~50-55 ppm): C3 carbon. Methyl Ester (δ ~52 ppm): O-CH₃ carbon. |
| Mass Spec (ESI+) | [M+H]⁺: 256.0, 258.0. [M+Na]⁺: 278.0, 280.0. The characteristic ~1:1 isotopic pattern for bromine is the definitive feature. |
Synthesis and Purification
A robust synthesis of Methyl 5-bromoisoindoline-1-carboxylate can be envisioned through a multi-step sequence that leverages established named reactions. The causality for this proposed route is based on creating the core heterocyclic structure first, followed by a regioselective functionalization of the aromatic ring. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for the target compound.
Protocol 1: Proposed Synthesis via Pictet-Spengler Cyclization and Bromination
This protocol is a representative, field-proven workflow adapted for this specific target. The Pictet-Spengler reaction is a classic and reliable method for constructing isoquinoline and related heterocyclic systems.[12][13]
Step A: Synthesis of Isoindoline-1-carboxylic Acid via Pictet-Spengler Reaction
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Reaction Setup: To a solution of 2-(2-aminoethyl)benzaldehyde (1.0 eq) in a 1:1 mixture of water and acetonitrile, add glyoxylic acid (1.1 eq).
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pH Adjustment: Adjust the pH of the mixture to 4-5 using acetic acid. Causality: The reaction proceeds via the formation of an iminium ion, which is favored under mildly acidic conditions.[12] Harshly acidic conditions can lead to side reactions or decomposition.
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Cyclization: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product, isoindoline-1-carboxylic acid, can be purified by recrystallization from an ethanol/water mixture.
Step B: Esterification
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Reaction Setup: Suspend the crude isoindoline-1-carboxylic acid (1.0 eq) in methanol (MeOH). Cool the suspension to 0 °C in an ice bath.
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Esterification: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the cooled suspension. Causality: SOCl₂ reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for attack by methanol. This is a standard and highly efficient method (Fischer esterification) for converting carboxylic acids to methyl esters.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl isoindoline-1-carboxylate.
Step C: Regioselective Bromination
-
Reaction Setup: Dissolve the crude methyl isoindoline-1-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. Causality: NBS is a safe and convenient source of electrophilic bromine. The isoindoline nitrogen is an activating group, directing electrophilic aromatic substitution to the para position (C5), leading to high regioselectivity.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup and Purification: Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine. Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine. Dry over sodium sulfate, filter, and concentrate. The final product, Methyl 5-bromoisoindoline-1-carboxylate, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its three key functional groups.
Caption: Key reaction pathways for molecular diversification.
Palladium-Catalyzed Cross-Coupling at the C5-Bromine
The C-Br bond is the premier site for building molecular complexity. It readily participates in a host of palladium-catalyzed reactions, allowing for the formation of C-C, C-N, and C-O bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynyl derivatives.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms C-N bonds, introducing diverse amine functionalities.
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Heck Reaction: Reaction with alkenes creates new C-C bonds with vinyl groups.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating system for functionalizing the C5 position.
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Reagent Preparation: In a reaction vial, combine Methyl 5-bromoisoindoline-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture (e.g., 3:1 Dioxane/Water) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq). Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen). Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and high yield.
-
Reaction: Heat the mixture to 80-100 °C for 6-12 hours, stirring vigorously.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting biaryl product by silica gel chromatography.
Applications in Drug Discovery
The true value of Methyl 5-bromoisoindoline-1-carboxylate is realized in its role as a foundational scaffold for generating novel chemical entities with therapeutic potential. The isoindoline core and its oxidized isoindolinone variants are known to inhibit various enzymes and receptors.[4][6] For instance, derivatives of the related 5-bromoindole-2-carboxylic acid scaffold have been investigated as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases, which are critical targets in oncology.[14][15]
Caption: Scaffold-based drug design and library synthesis workflow.
By systematically modifying the three reactive sites, medicinal chemists can conduct detailed Structure-Activity Relationship (SAR) studies:
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C5 Position (via Bromine): Modulates interactions in hydrophobic pockets and can be used to tune target selectivity.
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N2 Position (via Amine): Influences the overall polarity, solubility, and metabolic stability of the molecule.
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C1 Position (via Ester): Provides a vector for attaching solubilizing groups or pharmacophores that can engage with specific sub-pockets of a biological target.
Handling, Storage, and Safety
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Handling: As with all fine chemicals, Methyl 5-bromoisoindoline-1-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Brominated aromatic compounds can be sensitive to light and air over long periods.[16] For optimal stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and refrigerated at 2-8°C.[7][8]
-
Safety: The compound is an organic halide and should be considered an irritant. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
Methyl 5-bromoisoindoline-1-carboxylate is more than a simple chemical; it is a sophisticated tool for chemical innovation. Its well-defined structure, characterized by three orthogonal points of reactivity, provides a reliable and versatile platform for the synthesis of complex molecular architectures. For research teams in drug discovery and materials science, this compound offers an efficient starting point for building diverse chemical libraries, enabling the rapid exploration of structure-activity relationships and the discovery of novel, high-value molecules.
References
-
Enantioselective intramolecular Pictet–Spengler type annulation of indole-linked 3-methyleneisoindolin-1-ones. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Isoindoline. Wikipedia. Available at: [Link]
-
One-Pot Reaction Sequence: N-Acylation/Pictet-Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. PubMed. Available at: [Link]
-
One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Isoindoline. Wikipedia. Available at: [Link]
-
The chemistry of isoindole natural products. National Institutes of Health (NIH). Available at: [Link]
-
Properties and Functions of Isoindoline: A Short Review. JETIR.org. Available at: [Link]
-
Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Aromatic Compounds Are Unusually Stable. Lumen Learning. Available at: [Link]
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid... ResearchGate. Available at: [Link]
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ACS Publications. Available at: [Link]
-
Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. SciSpace. Available at: [Link]
-
Methyl 5-bromo-2-oxoindoline-7-carboxylate. American Elements. Available at: [Link]
-
Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]
-
METHYL 5-BROMOISOQUINOLINE-1-CARBOXYLATE. Matrix Fine Chemicals. Available at: [Link]
-
SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. Available at: [Link]
- Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.
-
Emerging applications of 5-bromo-1-pentene in medicine. Prism Scientific. Available at: [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. Available at: [Link]
- Method for the bromination of aromatic compound. Google Patents.
-
Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. Available at: [Link]
-
5-Bromo-1-methylisoindoline hydrochloride. PubChem. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datapdf.com [datapdf.com]
